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Introduction

(-)-Vinigrol is a complex diterpenoid natural product first isolated in 1987 from the fungal strain
Virgaria nigra F-5408.[1][2][3][4] It has garnered significant attention from the scientific
community due to its unique and formidable molecular architecture, as well as its promising
biological activities.[4] Structurally, vinigrol is characterized by an unprecedented and highly
congested decahydro-1,5-butanonaphthalene carbon skeleton, which forms a rigid 6-6-8
tricyclic ring system.[2][5][6] This intricate framework contains eight contiguous stereocenters,
posing a substantial challenge for chemical synthesis.[5][6]

Biologically, vinigrol has been reported to be a potent antagonist of tumor necrosis factor-alpha
(TNF-a), a cytokine implicated in a wide range of inflammatory diseases.[1][2][7] It also exhibits
other activities, including antihypertensive and platelet aggregation-inhibiting properties.[1][3]
The combination of its structural complexity and significant therapeutic potential has made (-)-
Vinigrol a prominent target for total synthesis, inspiring numerous research efforts over the
past three decades.[1][4]

Chemical Structure and Stereochemistry

The absolute structure of (-)-Vinigrol was elucidated through spectroscopic measurements and
confirmed by X-ray crystallography.[4][5] The molecule's core is a cis-fused decalin ring system
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bridged by a four-carbon chain, creating a strained eight-membered ring. This bis-axial tether
locks the molecule into a highly rigid conformation.[2]

Key Structural Features:
e Tricyclic System: A unique 6-6-8 fused ring system.
o Core Skeleton: A decahydro-1,5-butanonaphthalene framework.

o Stereochemistry: Eight contiguous stereocenters, defining its specific three-dimensional
shape and biological activity.

o Functional Groups: Three hydroxyl groups (primary, secondary, and tertiary) and an
isopropyl group decorating the core structure.

Chemical Identifiers

The precise stereochemical configuration is captured in its formal nomenclature and chemical
identifiers.
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Identifier Value
(1S,2R,5R,6S,9S,10R,13S,14S)-12-
IUPAC Name (hydroxymethyl)-2,9-dimethyl-6-propan-2-

yltricyclo[8.4.0.0°,4]tetradec-11-ene-1,13-diol[8]

Molecular Formula C20H3403][8]

Molecular Weight 322.48 g/mol
InChl=1S/C20H3403/c1-11(2)15-7-5-12(3)17-9-
14(10-21)19(22)18-16(15)8-6-

InChl 13(4)20(17,18)23/h9,11-13,15-19,21-23H,5-
8,10H2,1-
4H3/t12-,13+,15-,16+,17-,18-,19+,20-/m0/s1[8]

InChiKey UADXIAKXDDMQEN-PEOWTYOISA-N[8]

Canonical SMILES

C[C@H]1CC--INVALID-LINK--
0)C0)0)C">C@HC(C)C[8]

CAS Number

111025-83-3[8]

Quantitative Physicochemical and Spectroscopic

Data

The data presented for synthetic (z)-Vinigrol was found to be spectroscopically identical to the

natural sample, confirming the success of the total synthesis.[6][9] Full spectral data can be

found in the supporting information of the cited publications.[9][10][11]

Physicochemical Properties

Property

Conditions

Specific Rotation

[0]25D -68.9

(c 0.45, CHCIs) - For synthetic
(-)-Vinigrol

Spectroscopic Data Highlights
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Spectrum Key Chemical Shifts (8) in ppm

(500 MHz, CDCl3): & 5.68 (d, J = 4.5 Hz, 1H),
4.21 (dd, J = 12.0, 6.0 Hz, 1H), 4.09 (dd, J =
12.0, 7.5 Hz, 1H), 3.90 (s, 1H), 2.45 — 2.37 (m,

1H NMR 1H), 2.22 (d, J = 16.0 Hz, 1H), 2.18 — 2.10 (m,
1H), 1.03 (d, J = 7.0 Hz, 3H), 0.98 (d, J = 7.0
Hz, 3H), 0.94 (d, J = 6.5 Hz, 3H), 0.89 (d, J =
7.0 Hz, 3H).

(125 MHz, CDCIs): 6 143.0, 126.8, 83.1, 78.9,
13C NMR 75.1,60.9, 50.1, 48.6, 45.3, 42.1, 41.8, 38.5,
34.9, 34.2,33.1, 29.9, 21.8, 21.6, 20.9, 15.4.

Key Synthetic Methodologies

The total synthesis of Vinigrol has been a significant benchmark in organic chemistry. The
approaches by Baran, Luo, and Li, among others, feature several innovative strategies and
reactions. Below are protocols for key transformations.

Baran's Grob Fragmentation and Dipolar Cycloaddition

A pivotal step in the first total synthesis by the Baran group was a Grob fragmentation to
construct the eight-membered ring, followed by a highly selective dipolar cycloaddition.[6][12]
[13]

Protocol: Synthesis of Tricyclic Ketone via Grob Fragmentation[9] To a solution of the precursor
alcohol-mesylate in THF at -78 °C is added a solution of KHMDS (1.2 equiv) in THF. The
reaction mixture is stirred for 30 minutes at this temperature before being quenched with
saturated aqueous NH4Cl. Following extraction with ethyl acetate and purification by column
chromatography, the tricyclic olefin product is obtained. In the reported synthesis, this two-step
mesylation and fragmentation sequence proceeded with an 85% yield.[6][9]

Protocol: Dipolar Cycloaddition with Bromonitrile Oxide[9] A solution of the tricyclic olefin (1.0
equiv) and dibromoformaldoxime (2.0 equiv) in ethyl acetate is cooled to 0 °C. A saturated
aqueous solution of KHCOs (5.0 equiv) is added, and the biphasic mixture is stirred vigorously
for 12 hours. The layers are separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are dried and concentrated. Purification via flash chromatography
affords the cycloaddition product as a single diastereomer in 88% yield.[6]

Li's Intramolecular [5+2] Cycloaddition and Ring
Contraction

The Li group developed an asymmetric total synthesis featuring a type Il intramolecular [5+2]
cycloaddition to form the challenging bridged ring system, followed by a novel ring-contraction
cascade.[14][15]

Protocol: Intramolecular [5+2] Cycloaddition[14][15] To a solution of the oxidopyrylium ylide
precursor (1.0 equiv) in toluene is added a catalytic amount of a suitable base. The reaction is
heated to reflux and monitored by TLC. Upon completion, the mixture is cooled, concentrated,
and purified by silica gel chromatography to yield the bicyclo[5.3.1Jundecane product. This
reaction was successfully performed on a gram scale.[14]

Protocol: IBX-Induced Decarboxylative Ring Contraction[14] The cycloadduct (1.0 equiv) is
dissolved in a mixture of DMSO and water. Excess 2-iodoxybenzoic acid (IBX) is added, and
the mixture is stirred at room temperature. The reaction proceeds through an a-hydroxy
diketone intermediate which rearranges to a B-lactone. Further reaction leads to a retro-[2+2]
cycloaddition, expelling COz, to furnish the contracted ketone core of Vinigrol.[14]

Biological Activity and Signaling Pathway

(-)-Vinigrol is recognized as a potent antagonist of Tumor Necrosis Factor-alpha (TNF-q), a
key regulator of inflammation.[7][16][17] TNF-a exerts its effects by binding to its receptors
(TNFR1 and TNFR2), initiating signaling cascades that can lead to cellular responses ranging
from inflammation and survival (via NF-kB and MAPK pathways) to apoptosis (via caspase
activation).[18] As an antagonist, Vinigrol is believed to interfere with the binding of TNF-a to its
receptors, thereby dampening these downstream inflammatory signals.
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Fig 1: Postulated inhibition of the TNF-a signaling pathway by (-)-Vinigrol.
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Retrosynthetic Analysis Visualization

The total synthesis of (-)-Vinigrol has been approached through various strategies. A
retrosynthetic analysis illustrates the logical process of deconstructing the complex target
molecule into simpler, commercially available starting materials. The analysis below is based
on the convergent strategy employed by the Baran group, which features key Diels-Alder and
Grob fragmentation reactions.[6][13]

etrosynthetic Analysis of (-)-Vinigrol (Baran Approach)

Click to download full resolution via product page

Fig 2: Retrosynthetic analysis of (-)-Vinigrol (Baran approach).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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